Cas no 1808372-02-2 (3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile structure](https://nl.kuujia.com/scimg/cas/1808372-02-2x500.png)
1808372-02-2 structure
Productnaam:3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- AKOS005179301
- EN300-24699050
- 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile
- 1808372-02-2
-
- Inchi: 1S/C25H25N5O2/c1-28-12-14-29(15-13-28)25(31)20(17-26)16-21-18-30(22-6-4-3-5-7-22)27-24(21)19-8-10-23(32-2)11-9-19/h3-11,16,18H,12-15H2,1-2H3/b20-16+
- InChI-sleutel: PLTUHMMRDMYCAE-CAPFRKAQSA-N
- LACHT: O=C(/C(/C#N)=C/C1=CN(C2C=CC=CC=2)N=C1C1C=CC(=CC=1)OC)N1CCN(C)CC1
Berekende eigenschappen
- Exacte massa: 427.20082506g/mol
- Monoisotopische massa: 427.20082506g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 5
- Complexiteit: 709
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 74.4Ų
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24699050-0.05g |
1808372-02-2 | 95% | 0.05g |
$246.0 | 2024-06-19 |
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile Gerelateerde literatuur
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
1808372-02-2 (3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile) Gerelateerde producten
- 1479450-99-1(3-{3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)
- 1806953-73-0(6-(Difluoromethyl)-4-iodo-2-nitropyridine-3-sulfonyl chloride)
- 2187426-21-5(rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans)
- 1283108-56-4(1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid)
- 2172101-67-4(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 946257-41-6(1-(2-chloro-6-fluorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole)
- 2228263-22-5(2-(2-chloro-3,6-difluorophenyl)-2-methyloxirane)
- 99951-44-7([1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-chloro-5-(1-methylethyl)-, methyl ester)
- 214476-68-3(3-Quinolinecarbonitrile, 4-chloro-5,8-diMethoxy-)
- 929389-35-5(5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide)
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk